![molecular formula C17H17N3O2S B7631350 N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline](/img/structure/B7631350.png)
N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline, also known as Ro 31-8220, is a chemical compound that belongs to the family of protein kinase inhibitors. It was first synthesized in 1990 and has since been used extensively in scientific research due to its ability to selectively inhibit protein kinase C (PKC) activity.
Mechanism of Action
N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline 31-8220 acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, which leads to downstream effects on various cellular processes. The mechanism of action of N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline 31-8220 has been extensively characterized in vitro and in vivo.
Biochemical and Physiological Effects
N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline 31-8220 has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. Some of the effects of N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline 31-8220 include inhibition of cell growth and proliferation, induction of apoptosis, modulation of ion channels and neurotransmitter release, and regulation of gene expression.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline 31-8220 is its high selectivity for PKC, which allows researchers to investigate the specific functions of this enzyme in different cellular processes. However, one limitation of N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline 31-8220 is its potential for off-target effects, which can complicate data interpretation. Additionally, N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline 31-8220 can be toxic at high concentrations, which can limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline 31-8220. One area of interest is the development of more selective PKC inhibitors that can target specific isoforms of the enzyme. Another direction is the investigation of the role of PKC in different disease states, such as cancer and neurodegenerative disorders. Finally, the use of N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline 31-8220 in combination with other drugs or therapies could be explored as a potential treatment strategy for various diseases.
Synthesis Methods
The synthesis of N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline 31-8220 involves several steps, including the reaction between 2-imidazol-1-ylphenylmethanol and 4-methylsulfonylaniline, followed by the addition of various reagents to produce the final product. The synthesis method is well-established and has been described in detail in several scientific publications.
Scientific Research Applications
N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline 31-8220 is widely used in scientific research as a tool for studying the role of PKC in various cellular processes. PKC is a family of enzymes that play a critical role in regulating cell growth, differentiation, and survival. By selectively inhibiting PKC activity, N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline 31-8220 can be used to investigate the specific functions of PKC in different cell types and disease states.
properties
IUPAC Name |
N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-23(21,22)16-8-6-15(7-9-16)19-12-14-4-2-3-5-17(14)20-11-10-18-13-20/h2-11,13,19H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRRMBAHXQIPNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.